An In-depth Technical Guide to the Physical Properties of 5-Chlorovaleryl Chloride
An In-depth Technical Guide to the Physical Properties of 5-Chlorovaleryl Chloride
Abstract
5-Chlorovaleryl chloride (CAS No. 1575-61-7) is a bifunctional acyl chloride of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a chemical intermediate and linker molecule in the synthesis of complex organic structures, including active pharmaceutical ingredients (APIs) like Cilostazol and Apixaban, necessitates a thorough understanding of its physicochemical properties.[2][3][4] This guide provides a comprehensive overview of the core physical and spectroscopic characteristics of 5-chlorovaleryl chloride, outlines rigorous experimental protocols for their determination, and details the necessary safety and handling procedures for this reactive compound. The information herein is intended to equip researchers with the foundational knowledge required for its effective and safe application in a laboratory setting.
Core Physicochemical Characteristics
5-Chlorovaleryl chloride is a colorless to slightly yellow liquid at room temperature, possessing a sharp, pungent odor characteristic of acyl chlorides.[5][6] Its high reactivity, particularly its sensitivity to moisture, is a defining feature that dictates its handling, storage, and the methodologies used for its characterization.[1][7] The molecule contains two reactive sites: the highly electrophilic acyl chloride group and the terminal alkyl chloride, making it a versatile synthetic building block.[4]
Summary of Physical Properties
The quantitative physical properties of 5-chlorovaleryl chloride are summarized in the table below. These values are critical for reaction setup, purification process design (such as distillation), and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 1575-61-7 | [7][8][9] |
| Molecular Formula | C₅H₈Cl₂O | [8][9][10] |
| Molecular Weight | 155.02 g/mol | [8][10][11] |
| Appearance | Clear, colorless to pale yellow liquid | [5][6][7] |
| Density | ~1.21 g/mL at 25 °C | [10][11] |
| Boiling Point | 38-39 °C at 0.15 mmHg56-58 °C at 2.5 Torr | [3][8][10][12] |
| Melting Point | -58 °C | [11] |
| Refractive Index (n²⁰/D) | 1.464 | [3][10][13] |
| Flash Point | 90-91 °C (closed cup) | [7][8][14] |
| Vapor Pressure | 0.586 mmHg at 25 °C | [5][8] |
| Solubility | Reacts with water and alcohols.Sparingly soluble in chloroform and acetonitrile. | [3][8][15] |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is essential for confirming the identity and assessing the purity of 5-chlorovaleryl chloride. The primary techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 5-chlorovaleryl chloride provides a clear map of the proton environments along its aliphatic chain. The electron-withdrawing effects of the two chlorine atoms are distinct. The acyl chloride group strongly deshields the adjacent α-methylene protons, shifting them significantly downfield. Similarly, the terminal alkyl chloride deshields the ω-methylene protons.
-
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
α-CH₂ (H-2): ~2.9 ppm (triplet). This downfield shift is due to the strong inductive effect of the adjacent carbonyl chloride group.
-
ω-CH₂ (H-5): ~3.6 ppm (triplet). This proton is adjacent to the terminal chlorine atom.
-
β-CH₂ & γ-CH₂ (H-3 & H-4): ~1.8-2.0 ppm (multiplets). These central methylene groups are further from the electron-withdrawing groups and thus appear more upfield, often as complex, overlapping multiplets.
-
Infrared (IR) Spectroscopy
The IR spectrum is a rapid and effective tool for confirming the presence of the key acyl chloride functional group and for detecting hydrolysis.
-
Key Diagnostic Peaks:
-
C=O Stretch: A very strong and sharp absorption band is expected around 1800 cm⁻¹ . This characteristic high-frequency peak is a hallmark of an acyl chloride functional group.[16]
-
C-Cl Stretch: Absorptions corresponding to the C-Cl bonds will appear in the fingerprint region (typically 600-800 cm⁻¹).
-
Purity Indication: A crucial diagnostic aspect is the absence of a broad absorption band in the 2500-3300 cm⁻¹ region, which would indicate the presence of a carboxylic acid O-H group, a product of hydrolysis.[14]
-
Workflow for Physicochemical Analysis
The following diagram illustrates the logical workflow for the comprehensive characterization of a reactive intermediate like 5-chlorovaleryl chloride, from safe handling to final data interpretation.
Caption: Workflow for Physical & Spectroscopic Characterization.
Experimental Methodologies
The protocols described below are grounded in internationally accepted standards, such as the OECD Guidelines for the Testing of Chemicals, adapted for the specific reactive nature of 5-chlorovaleryl chloride.[11][17] All procedures must be performed in a certified chemical fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
Protocol for Density Determination (Pycnometer Method)
This method provides high accuracy for liquid density measurement.[18] The key to success with a moisture-sensitive compound is ensuring all glassware is scrupulously dry.
-
Preparation: Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL). Place the open pycnometer and its stopper in an oven at 120 °C for at least one hour, then allow to cool to room temperature in a desiccator.
-
Mass of Empty Pycnometer: Using an analytical balance, weigh the cooled, dry pycnometer with its stopper (m₁).
-
Sample Filling: Under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket), carefully fill the pycnometer with 5-chlorovaleryl chloride. Insert the stopper, allowing excess liquid to exit through the capillary.
-
Equilibration & Cleaning: Ensure the outside of the pycnometer is clean and dry. Allow it to equilibrate to a constant, known temperature (e.g., 25.0 °C) in a water bath.
-
Mass of Filled Pycnometer: Weigh the filled pycnometer (m₂).
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the certified volume of the pycnometer.
Protocol for Refractive Index Measurement (Abbe Refractometer)
The refractive index is a sensitive measure of purity. This procedure must be performed quickly to minimize atmospheric moisture exposure.[10][19]
-
Instrument Preparation: Turn on the refractometer and its light source. Ensure the prism temperature is set and stable (e.g., 20.0 °C).
-
Prism Cleaning: Clean the surfaces of the upper and lower prisms with a soft tissue moistened with anhydrous acetone and allow to dry completely.
-
Sample Application: Using a glass Pasteur pipette, place 2-3 drops of 5-chlorovaleryl chloride onto the center of the lower prism. Do not touch the prism surface with the pipette.[20]
-
Measurement: Immediately close the prisms. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible. Adjust the compensator to eliminate any color fringe and sharpen the dividing line. Use the fine adjustment to center the dividing line exactly on the crosshairs.
-
Reading: Depress the switch to read the refractive index value from the internal scale.
-
Post-Measurement Cleaning: Immediately open the prisms and thoroughly clean both surfaces with anhydrous acetone to prevent corrosion.
Protocol for Boiling Point Determination (Vacuum Distillation)
Acyl chlorides can decompose at their atmospheric boiling points, making vacuum distillation the required method for accurate determination.[16][21]
-
Apparatus Setup: Assemble a small-scale distillation apparatus (e.g., using a Hickman still or a short-path setup) connected to a vacuum pump via a vacuum trap and a manometer for accurate pressure reading.
-
Sample Charging: Charge the distillation flask with a small volume (e.g., 5-10 mL) of 5-chlorovaleryl chloride and a magnetic stir bar.
-
Evacuation: Slowly and carefully evacuate the system to a stable, desired pressure (e.g., 2.5 Torr).
-
Heating: Begin gently heating the distillation flask in a heating mantle or oil bath while stirring.
-
Observation: Observe the temperature at which a steady stream of condensate forms on the thermometer bulb and drips into the receiver. This temperature is the boiling point at the measured pressure.
-
Recording: Record the boiling point and the precise pressure reading from the manometer. It is critical to report both values (e.g., 57 °C at 2.5 Torr).
Safe Handling, Storage, and Disposal
The high reactivity of 5-chlorovaleryl chloride mandates stringent safety protocols.
-
Handling: Always handle in a certified chemical fume hood.[5] Avoid inhalation of vapors, which are lachrymatory (tear-inducing) and corrosive to the respiratory tract.[7] Avoid all contact with skin and eyes, as the compound causes severe chemical burns.[22]
-
Storage: Store in a tightly sealed container with a corrosion-resistant cap (e.g., with a PTFE liner).[2] The container should be placed in a cool, dry, well-ventilated area designated for corrosive and water-reactive materials, away from incompatible substances such as water, alcohols, bases, and oxidizing agents.[5][6] For long-term stability, storing under an inert gas (e.g., nitrogen or argon) is recommended.[2][5]
-
Disposal: Unused material and contaminated waste must be treated as hazardous. Slowly and cautiously add the waste to a stirred, cooled solution of sodium bicarbonate or another weak base to neutralize it before collection by certified hazardous waste disposal services.
Conclusion
The physical and spectroscopic properties of 5-chlorovaleryl chloride are well-defined, but their accurate determination relies on methodologies that account for its corrosive and moisture-sensitive nature. By employing the authoritative protocols and safety precautions detailed in this guide, researchers and drug development professionals can confidently handle and characterize this vital chemical intermediate, ensuring both the integrity of their scientific work and the safety of their laboratory environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorovaleryl Chloride, 96%. Retrieved from [Link]
- Google Patents. (n.d.). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
-
OECD. (2021). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. OECD Publishing, Paris. Retrieved from [Link]
-
LookPolymers. (n.d.). BASF 5-Chlorovalerylchloride. Retrieved from [Link]
-
Cation Pharma. (n.d.). 5-Chlorovaleryl chloride | CAS No. 1575-61-7. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Refractive Index: All You Need to Know. Retrieved from [Link]
-
SensoTech GmbH. (n.d.). Density measurement in liquids. Retrieved from [Link]
-
How To... (2020, July 7). How To Measure A Refractive Index [Video]. YouTube. Retrieved from [Link]
-
ChemistryUTAustin. (2016, June 20). How to Measure the Density of a Liquid [Video]. YouTube. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Procedure for high precision density determinations by hydrostatic weighing. Retrieved from [Link]
-
Murty, M. V. R. K., & Shukla, R. P. (n.d.). Simple method for measuring the refractive index of a liquid. ResearchGate. Retrieved from [Link]
-
Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 12). How to Interpret 1H NMR Spectra: Part 5 - Chemical Shift [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2006). Method 8261A: Volatile Organic Compounds by Vacuum Distillation in Combination with Gas Chromatography/Mass Spectrometry (VD/GC/MS). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. reddit.com [reddit.com]
- 4. mt.com [mt.com]
- 5. wcu.edu [wcu.edu]
- 6. nj.gov [nj.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 9. files.chemicalwatch.com [files.chemicalwatch.com]
- 10. scribd.com [scribd.com]
- 11. oecd.org [oecd.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Acyl chloride - Wikipedia [en.wikipedia.org]
- 17. search.library.brandeis.edu [search.library.brandeis.edu]
- 18. Density measurement in liquids - SensoTech GmbH [sensotech.com]
- 19. mt.com [mt.com]
- 20. youtube.com [youtube.com]
- 21. epa.gov [epa.gov]
- 22. chemos.de [chemos.de]
